molecular formula C27H45N9O10 B12517468 Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine CAS No. 742068-53-7

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine

Cat. No.: B12517468
CAS No.: 742068-53-7
M. Wt: 655.7 g/mol
InChI Key: YJDXFWYRHLAYKO-XSLAGTTESA-N
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Description

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is a peptide compound composed of six amino acids: glycine, glutamine, proline, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.

    Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using techniques like mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.

Scientific Research Applications

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in neurodegenerative conditions . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and development.

Properties

CAS No.

742068-53-7

Molecular Formula

C27H45N9O10

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H45N9O10/c1-14(2)10-17(27(45)46)34-23(41)13-32-25(43)18-4-3-9-36(18)26(44)16(6-8-20(30)38)35-24(42)15(5-7-19(29)37)33-22(40)12-31-21(39)11-28/h14-18H,3-13,28H2,1-2H3,(H2,29,37)(H2,30,38)(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,45,46)/t15-,16-,17-,18-/m0/s1

InChI Key

YJDXFWYRHLAYKO-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)CN

Origin of Product

United States

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